

# Application Note: PF-06726304 Cell-Based Assay Protocol for Lymphoma

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## Compound of Interest

Compound Name: PF-06726304

Cat. No.: B15584835

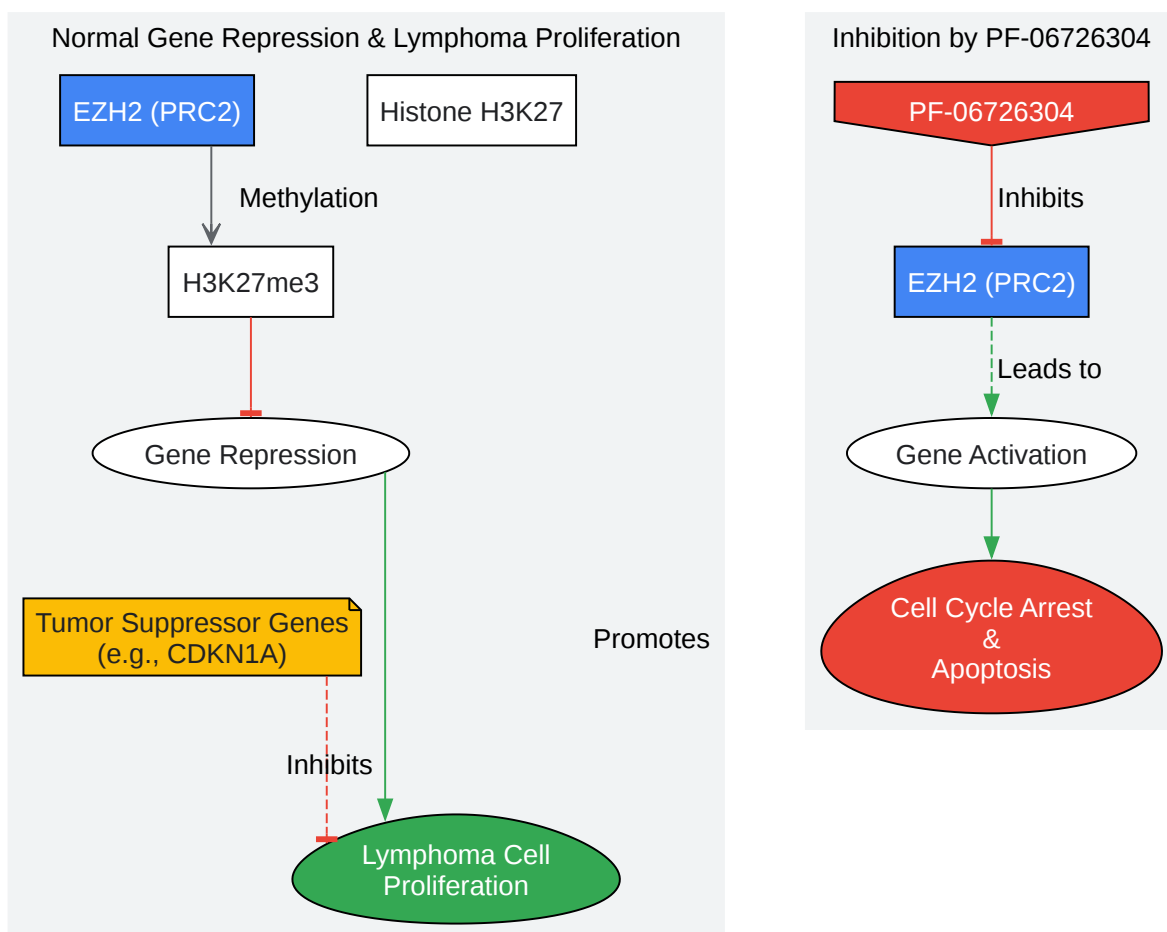
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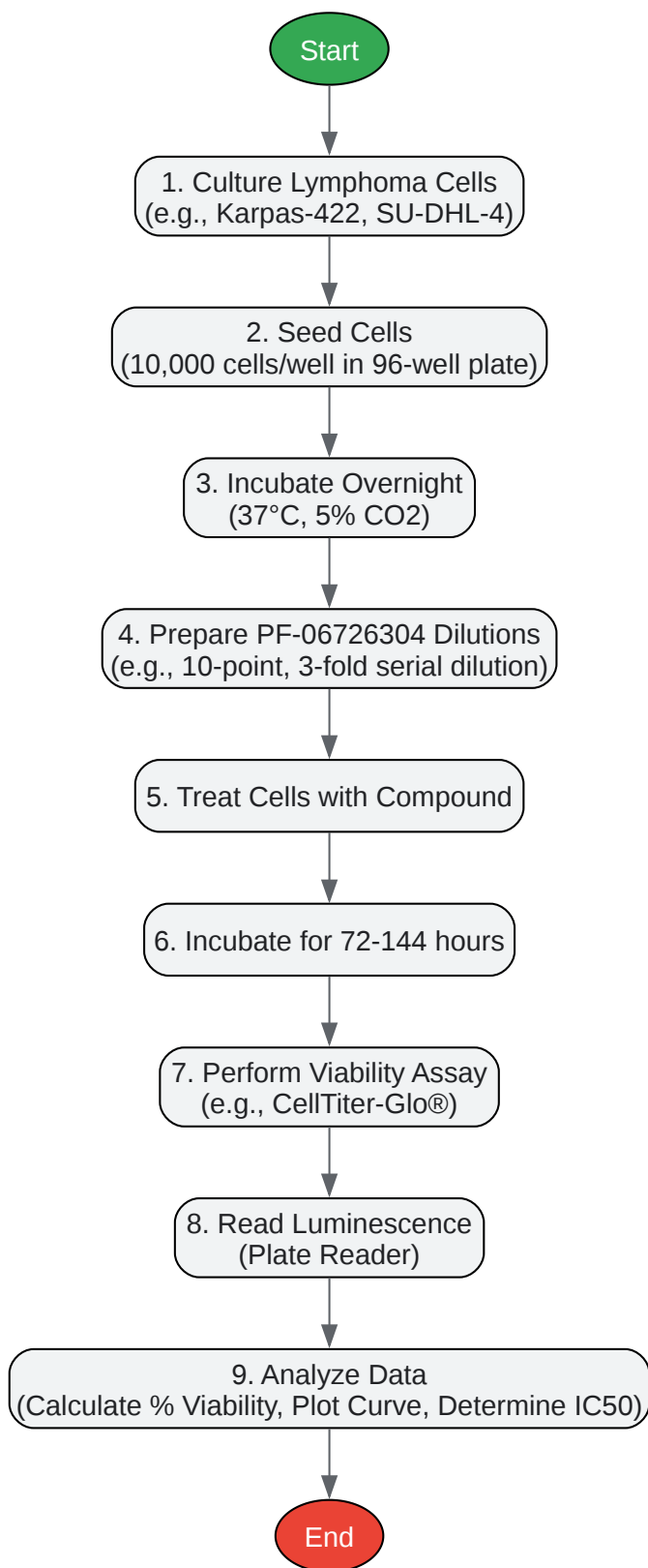
Audience: Researchers, scientists, and drug development professionals.

Introduction Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which represses gene expression by methylating histone H3 on lysine 27 (H3K27me3).[1][2] In many B-cell lymphomas, such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), EZH2 is either overexpressed or carries gain-of-function mutations, leading to increased H3K27 trimethylation and oncogenesis.[1][2][3]

**PF-06726304** is a potent and selective small-molecule inhibitor of EZH2.[4][5] It has been shown to inhibit both wild-type and mutant forms of EZH2, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of tumor growth.[4][5] This application note provides a detailed protocol for assessing the anti-proliferative activity of **PF-06726304** in lymphoma cell lines using a luminescence-based cell viability assay.

**Mechanism of Action** **PF-06726304** competitively inhibits the S-adenosyl-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to H3K27.[1] This reduction in H3K27me3 levels leads to the derepression of PRC2 target genes, many of which are involved in cell cycle control and differentiation.[3] In EZH2-dependent lymphoma cells, this activity results in cell cycle arrest, apoptosis, and a reduction in cell proliferation.[2][3]





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